molecular formula C19H19NO4 B14496512 2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) CAS No. 65119-14-4

2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)

Cat. No.: B14496512
CAS No.: 65119-14-4
M. Wt: 325.4 g/mol
InChI Key: FIYQSKMWAMUJAJ-UHFFFAOYSA-N
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Description

2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two ethylfuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) typically involves the reaction of 2-nitrobenzaldehyde with 5-ethylfuran under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of 5-ethylfuran in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.

    Condensation: Aldehydes or ketones, bases like piperidine or pyridine.

Major Products Formed

    Reduction: 2,2’-[(2-Aminophenyl)methylene]bis(5-ethylfuran).

    Nitration: 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) with additional nitro groups.

    Halogenation: Halogenated derivatives of the original compound.

Scientific Research Applications

2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules and alter their function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran): Similar structure but with the nitro group in a different position.

    2,2’-[(2-Nitrophenyl)methylene]bis(5-methylfuran): Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitro and ethylfuran groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

65119-14-4

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-ethyl-5-[(5-ethylfuran-2-yl)-(2-nitrophenyl)methyl]furan

InChI

InChI=1S/C19H19NO4/c1-3-13-9-11-17(23-13)19(18-12-10-14(4-2)24-18)15-7-5-6-8-16(15)20(21)22/h5-12,19H,3-4H2,1-2H3

InChI Key

FIYQSKMWAMUJAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)CC

Origin of Product

United States

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